An In-Depth Technical Guide to the Spectroscopic Analysis of 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine
An In-Depth Technical Guide to the Spectroscopic Analysis of 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural features through modern analytical techniques is paramount. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering predictive insights into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The interpretations herein are grounded in fundamental spectroscopic principles and comparative data from analogous substituted 1,3,5-triazine structures.
Molecular Structure and Spectroscopic Overview
4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine is a heterocyclic compound featuring a 1,3,5-triazine core substituted with a primary amine, a methyl group, and an isopropyl group. These functionalities give rise to a unique spectroscopic fingerprint, which is invaluable for its identification and characterization.
Caption: Molecular structure of 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine is predicted to exhibit distinct signals corresponding to the amine, isopropyl, and methyl protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.0-5.5 | Broad Singlet | 2H | -NH₂ |
| ~3.0-3.2 | Septet | 1H | -CH(CH₃)₂ |
| ~2.4 | Singlet | 3H | -CH₃ |
| ~1.3 | Doublet | 6H | -CH(CH₃)₂ |
Interpretation:
-
Amine Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet in the region of δ 5.0-5.5 ppm. The broadness of the signal is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange.
-
Isopropyl Methine Proton (-CH(CH₃)₂): The methine proton of the isopropyl group is anticipated to be a septet due to coupling with the six equivalent methyl protons. Its downfield shift to approximately δ 3.0-3.2 ppm is a result of the deshielding effect of the triazine ring.
-
Methyl Protons (-CH₃): The methyl group attached to the triazine ring will appear as a sharp singlet at around δ 2.4 ppm.
-
Isopropyl Methyl Protons (-CH(CH₃)₂): The six equivalent protons of the two methyl groups in the isopropyl substituent are expected to resonate as a doublet around δ 1.3 ppm, resulting from coupling to the methine proton.[1]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Parameters:
-
Spectrometer: 500 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (zg30)
-
Number of Scans: 16-32
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 3-4 s
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C-isopropyl (on triazine) |
| ~170 | C-methyl (on triazine) |
| ~165 | C-amine (on triazine) |
| ~37 | -CH(CH₃)₂ |
| ~25 | -CH₃ |
| ~21 | -CH(CH₃)₂ |
Interpretation:
-
Triazine Ring Carbons: The three carbon atoms of the triazine ring are expected to resonate in the downfield region (δ 165-175 ppm) due to the strong deshielding effect of the electronegative nitrogen atoms.[2][3] The specific shifts will be influenced by the attached substituents.
-
Isopropyl Methine Carbon (-CH(CH₃)₂): The methine carbon of the isopropyl group is predicted to appear around δ 37 ppm.
-
Methyl Carbon (-CH₃): The carbon of the methyl group attached to the triazine ring should resonate at approximately δ 25 ppm.[4]
-
Isopropyl Methyl Carbons (-CH(CH₃)₂): The two equivalent methyl carbons of the isopropyl group are expected at around δ 21 ppm.[5]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Parameters:
-
Spectrometer: 125 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30)
-
Number of Scans: 1024-2048
-
Relaxation Delay: 2.0 s
-
-
Data Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1.0 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift to the central peak of the CDCl₃ triplet at 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Doublet | N-H asymmetric and symmetric stretching (primary amine) |
| 2960-2850 | Medium-Strong | C-H stretching (alkyl groups) |
| ~1640 | Strong | N-H bending (scissoring) |
| ~1550 | Strong | C=N stretching (triazine ring) |
| ~1460 | Medium | C-H bending (alkyl groups) |
| ~810 | Strong | Triazine ring breathing |
Interpretation:
-
N-H Vibrations: The primary amine will exhibit two characteristic N-H stretching bands in the 3450-3300 cm⁻¹ region.[6] A strong N-H bending (scissoring) vibration is expected around 1640 cm⁻¹.
-
C-H Vibrations: The C-H stretching vibrations of the methyl and isopropyl groups will appear in the 2960-2850 cm⁻¹ range. C-H bending vibrations will be observed around 1460 cm⁻¹.
-
Triazine Ring Vibrations: The C=N stretching vibrations of the triazine ring are expected to produce a strong absorption band around 1550 cm⁻¹. A characteristic ring "breathing" mode is also anticipated around 810 cm⁻¹.
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer
-
Accessory: ATR accessory with a diamond or germanium crystal
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Acquisition: Record the spectrum in the 4000-400 cm⁻¹ range.
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺): The molecular formula of the compound is C₇H₁₂N₄. The calculated monoisotopic mass is 152.1062 u. Therefore, the molecular ion peak is expected at m/z = 152.
-
Major Fragmentation Pathways:
-
Loss of a methyl radical ([M-15]⁺): A common fragmentation for isopropyl groups is the loss of a methyl radical, leading to a fragment ion at m/z = 137. This is often a prominent peak.
-
Loss of a methyl radical from the ring-attached methyl group ([M-15]⁺): This would also result in a fragment at m/z = 137.
-
Alpha-cleavage of the amine: Cleavage of the C-C bond alpha to the amine is a characteristic fragmentation for amines.[7][8]
-
Ring Fragmentation: The triazine ring can undergo complex fragmentation, leading to various smaller charged species.
-
Caption: Predicted major fragmentation pathways for 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine.
Experimental Protocol: Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-300
-
-
Data Acquisition: Acquire the mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The comprehensive spectroscopic analysis detailed in this guide provides a robust framework for the characterization of 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine. The predicted NMR, IR, and MS data, derived from established principles and comparative analysis, offer a reliable reference for researchers engaged in the synthesis and application of this and related triazine derivatives. This multi-technique approach ensures a high degree of confidence in the structural elucidation, which is a critical step in the advancement of chemical and pharmaceutical research.
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